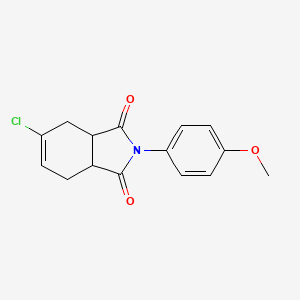
N-(2-chloro-5-nitrophenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)pentanamide, also known as CPN, is a chemical compound that has been extensively studied for its potential use in scientific research. CPN is a member of the nitroaromatic family of compounds, which are known for their ability to undergo reduction reactions that can generate reactive intermediates. This property of nitroaromatic compounds has made them useful in a variety of applications, including as probes for studying redox signaling pathways and as potential therapeutic agents for the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide is not fully understood, but it is believed to involve the generation of reactive intermediates that can react with cellular components such as proteins and DNA. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components. This property of N-(2-chloro-5-nitrophenyl)pentanamide has made it useful in studying redox signaling pathways and oxidative stress in cells.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)pentanamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell growth. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species and the activation of redox signaling pathways. N-(2-chloro-5-nitrophenyl)pentanamide has also been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One advantage of using N-(2-chloro-5-nitrophenyl)pentanamide in lab experiments is its ability to undergo reduction reactions in the presence of reactive oxygen species, making it useful as a redox probe for studying oxidative stress and redox signaling pathways. However, one limitation of using N-(2-chloro-5-nitrophenyl)pentanamide is its potential toxicity, as it has been shown to induce oxidative stress and inhibit cell growth in some cell lines.
将来の方向性
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)pentanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide and its potential role in redox signaling pathways and oxidative stress.
合成法
N-(2-chloro-5-nitrophenyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-chloro-5-nitrophenyl)pentanamide as the major product, along with some minor side products.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)pentanamide has been used in a variety of scientific research applications, including as a redox probe for studying oxidative stress and as a potential therapeutic agent for the treatment of cancer. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can react with cellular components such as proteins and DNA. This property of N-(2-chloro-5-nitrophenyl)pentanamide has made it useful in studying redox signaling pathways and oxidative stress in cells.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFZSJUBHFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)